![molecular formula C26H24FN3O2 B11434030 1-(2-fluorophenyl)-4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11434030.png)
1-(2-fluorophenyl)-4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(2-FLUOROPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a fluorophenyl group, a benzodiazole ring, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-FLUOROPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, including the formation of the benzodiazole ring and the attachment of the fluorophenyl and pyrrolidinone groups. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is used to form carbon-carbon bonds between the fluorophenyl group and the benzodiazole ring.
Nucleophilic substitution: This step may be used to introduce the pyrrolidinone moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-FLUOROPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzodiazole ring.
Reduction: This reaction can be used to reduce any ketone or aldehyde groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify functional groups.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodiazole ring may yield various oxidized derivatives .
Scientific Research Applications
1-(2-FLUOROPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.
Material Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-FLUOROPHENYL)-2-(2-METHOXY-4-METHYLPHENOXY)ACETAMIDE
- (2-fluorophenyl){1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methanone
Uniqueness
1-(2-FLUOROPHENYL)-4-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its combination of a fluorophenyl group, a benzodiazole ring, and a pyrrolidinone moiety. This combination of functional groups and structural features gives it distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C26H24FN3O2 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H24FN3O2/c1-18-8-2-7-13-24(18)32-15-14-29-23-12-6-4-10-21(23)28-26(29)19-16-25(31)30(17-19)22-11-5-3-9-20(22)27/h2-13,19H,14-17H2,1H3 |
InChI Key |
WXXBQLAHEYOXNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F |
Origin of Product |
United States |
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